Allyl mesityl ether
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Overview
Description
1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE is an organic compound with the molecular formula C12H16O. It is also known by its IUPAC name, 1,3,5-trimethyl-2-prop-2-enoxybenzene. This compound is characterized by the presence of three methyl groups and a prop-2-enoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE typically involves the reaction of 1,3,5-trimethylbenzene with prop-2-enol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Scientific Research Applications
1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE involves its interaction with specific molecular targets and pathways. The prop-2-enoxy group allows it to participate in various chemical reactions, while the methyl groups contribute to its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE can be compared with other similar compounds, such as:
1,3,5-Trimethylbenzene: Lacks the prop-2-enoxy group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylphenol: Contains hydroxyl groups instead of the prop-2-enoxy group, leading to different chemical properties and applications.
1,3,5-Trimethyl-2-propylbenzene:
Properties
CAS No. |
5450-46-4 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
GABMYMKTOYKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=C)C |
Origin of Product |
United States |
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